
5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclopropyl group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of kojic acid with benzyl chloride and methanol under reflux conditions, followed by a series of purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ketone group in the dihydropyrimidine ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the ketone group can produce alcohol derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a pyran ring instead of a dihydropyrimidine ring.
2-Cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the benzyloxy group, which affects its reactivity and binding properties.
Uniqueness
The presence of both the benzyloxy and cyclopropyl groups in 5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c1-18-14(11-7-8-11)17-12(16(20)21)13(15(18)19)22-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,20,21) |
InChI Key |
SUTNKUIYARPGNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14876254.png)
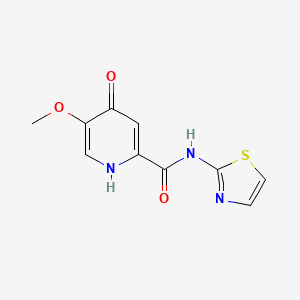

![3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14876271.png)
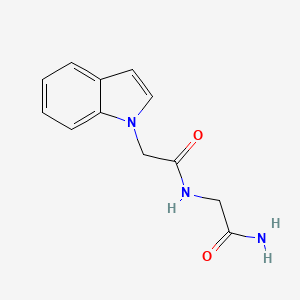
![N'-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide](/img/structure/B14876284.png)
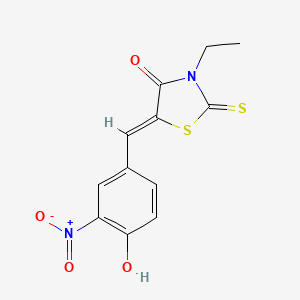
![7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14876289.png)
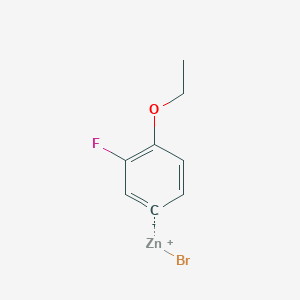
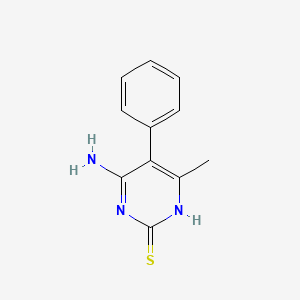
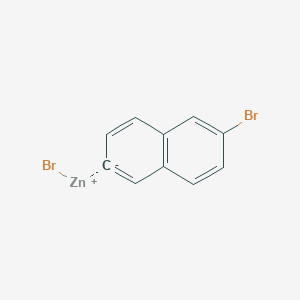
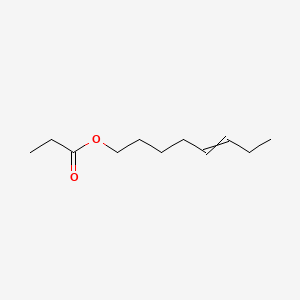
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14876309.png)

